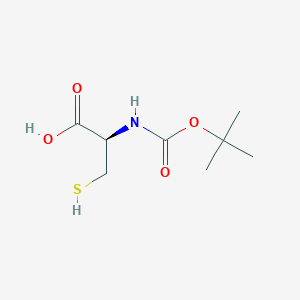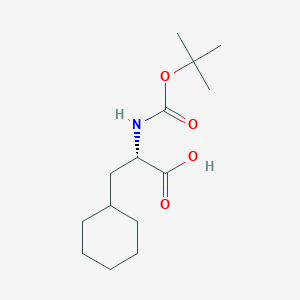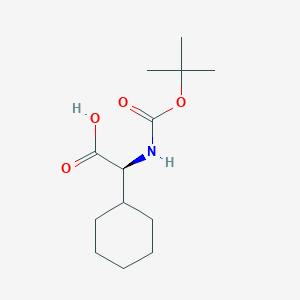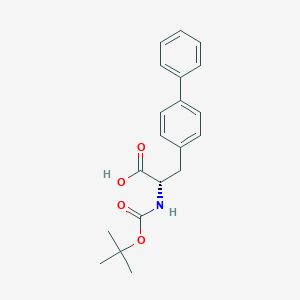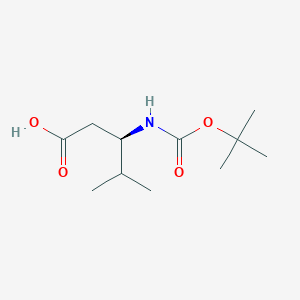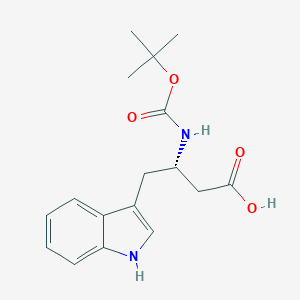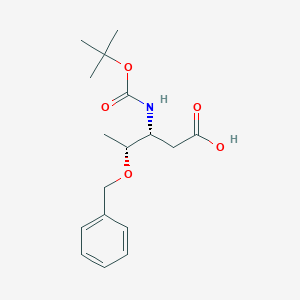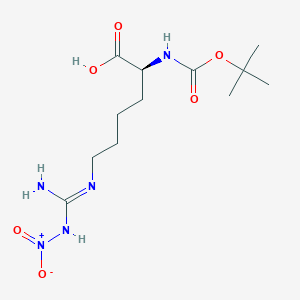
Boc-HomoArg(NO2)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-HomoArg(NO2)-OH: is a chemical compound known as N6-(amino(nitroamino)methylene)-N2-(tert-butoxycarbonyl)-L-lysine. It is a derivative of the amino acid lysine, modified with a tert-butoxycarbonyl (Boc) protecting group and a nitro group. This compound is often used in peptide synthesis and biochemical research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-HomoArg(NO2)-OH typically involves the following steps:
Protection of the amino group: The amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the nitro group: The nitro group is introduced by reacting the protected lysine with a nitro reagent, such as nitrous acid or a nitroalkane, under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Industrial production also incorporates advanced purification techniques to ensure the compound meets stringent quality standards.
化学反应分析
Types of Reactions:
Oxidation: Boc-HomoArg(NO2)-OH can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Removal of the Boc group to yield the free amino compound.
科学研究应用
Boc-HomoArg(NO2)-OH has several applications in scientific research:
Peptide Synthesis:
Biochemical Research: The compound is used to study enzyme-substrate interactions, protein folding, and other biochemical processes.
Medicinal Chemistry: Researchers use this compound to develop novel therapeutic agents and study their interactions with biological targets.
Industrial Applications: The compound is used in the production of specialized chemicals and materials with unique properties.
作用机制
The mechanism of action of Boc-HomoArg(NO2)-OH involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with enzymes and other proteins. The Boc protecting group allows for selective modification of the amino group, enabling targeted functionalization in peptide synthesis and other applications.
相似化合物的比较
Boc-Lysine: Similar to Boc-HomoArg(NO2)-OH but without the nitro group, used in peptide synthesis.
Fmoc-Lysine: Another lysine derivative with a different protecting group (fluorenylmethyloxycarbonyl), used in peptide synthesis.
Boc-Arginine: A derivative of arginine with a Boc protecting group, used in peptide synthesis and biochemical research.
Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the nitro group. This combination allows for selective functionalization and modification, making it a valuable tool in peptide synthesis and biochemical research. The nitro group also imparts unique redox properties, enabling studies of redox reactions and interactions with biological targets.
属性
IUPAC Name |
(2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIPSHDRWHZYOM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
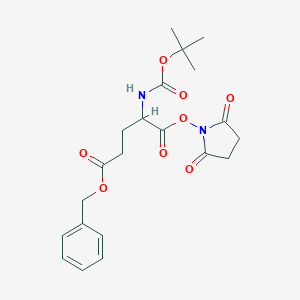
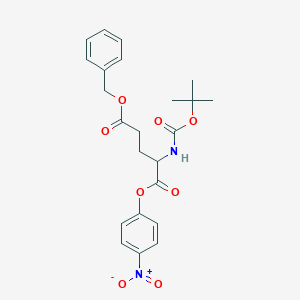
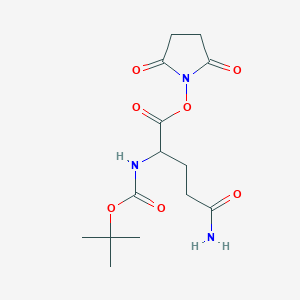
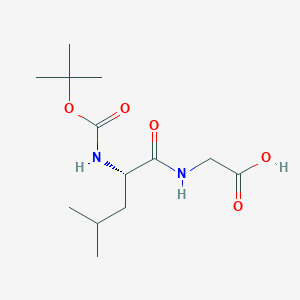
![(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid](/img/structure/B558334.png)
